molecular formula C9H8ClN B1633631 2-Chloro-3-methyl-1H-indole

2-Chloro-3-methyl-1H-indole

Cat. No.: B1633631
M. Wt: 165.62 g/mol
InChI Key: OGOLWHDUBRIITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methyl-1H-indole is a substituted indole building block of significant interest in medicinal and organic chemistry. Indole derivatives are recognized for their wide range of biological activities and are integral to the design of drugs targeting cancers, central nervous system (CNS) disorders, infectious diseases, and metabolic conditions . The specific substitution pattern on the indole core, particularly at the 2- and 3- positions, is a key structural motif that influences its interactions with biological targets and its reactivity in chemical synthesis. In drug discovery, the this compound scaffold serves as a critical intermediate for the exploration of structure-activity relationships (SAR). For instance, research on analogous 1H-indole-2-carboxamides has demonstrated that substituents like chlorine at specific positions on the indole ring can significantly enhance a compound's potency as a modulator for protein targets such as the CB1 receptor, a key player in the endocannabinoid system . Furthermore, 2-substituted indoles are valuable precursors in synthetic methodology. They can be directly transformed into more complex 3,3-dialkyl indolenines through Lewis acid-promoted dialkylation reactions . These indolenines are privileged scaffolds found in numerous natural products and are highly valuable in medicinal chemistry for creating three-dimensional structures that can interact more effectively with pharmaceutical targets . This makes this compound a versatile starting material for constructing spirocyclic frameworks and other complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment, adhering to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOLWHDUBRIITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 Methyl 1h Indole and Its Precursors

Direct Synthetic Approaches to 2-Chloro-3-methyl-1H-indole

Direct synthesis aims to introduce the chloro and methyl groups in a highly convergent manner. One such strategy involves the vicinal chloro-thiolation of indole (B1671886) derivatives. For instance, a method has been developed for the synthesis of 2-chloro-3-methylthio-indoles by heating indoles in a mixture of dimethyl sulfoxide (B87167) (DMSO) and 1,2-dichloroethane (B1671644) (DCE). chemrevlett.com This reaction proceeds under thermal conditions and tolerates a range of functional groups. chemrevlett.com While this method introduces a methylthio group rather than a methyl group, it represents a direct bifunctionalization of the C2 and C3 positions of the indole ring.

Another approach involves the electrophilic vicinal chloro-alkylthiolation using sodium alkylsulfinates and bis(trichloromethyl)carbonate (triphosgene) as the thiolating and chlorinating agents, respectively. chemrevlett.com These methods highlight pathways for simultaneous functionalization at the 2 and 3 positions, which could theoretically be adapted for the synthesis of this compound.

Indirect Synthesis via Functionalization of Pre-formed Indole Scaffolds

Indirect methods are more common and involve the stepwise modification of an existing indole or precursor molecule. This includes chlorination of a methylated indole, methylation of a chlorinated indole, or building the indole ring from acyclic precursors.

The direct chlorination of 3-methyl-1H-indole (also known as skatole) at the C2 position is challenging due to the high electron density and reactivity of the C3 position in the indole ring. Electrophilic halogenation of indoles typically occurs at the C3 position. rsc.org To achieve C2 selectivity, specialized reagents or strategies are required.

One effective strategy is the use of a directing group on the indole nitrogen. A copper-mediated C2 chlorination of indoles has been demonstrated using an N-pyrimidyl directing group and copper(II) chloride as the chlorine source. rsc.org This method provides excellent regioselectivity and functional group tolerance. rsc.org The pyrimidyl group can be subsequently removed to yield the free N-H indole.

Other reagents have been developed for the controlled chlorination of indoles. Sulfuryl chlorofluoride (SO₂ClF) has been shown to be a versatile reagent where the reaction outcome can be controlled by the choice of solvent. organic-chemistry.orgacs.org In solvents like dioxane or diethyl ether, SO₂ClF selectively produces 3-chloro-indoles, but this highlights the inherent challenge of avoiding C3 functionalization. organic-chemistry.orgacs.org Similarly, tert-butyl hypochlorite (B82951) has been employed for the chlorination of various indole derivatives. nih.gov

A summary of potential chlorination conditions, adapted from general indole chlorination, is presented below.

Table 1: Chlorination Reagents for Indole Scaffolds

Reagent/SystemSubstrate TypePosition of ChlorinationKey Features
Copper(II) chlorideN-pyrimidyl protected indoleC2High regioselectivity due to directing group. rsc.org
Sulfuryl chlorofluoride (SO₂ClF)Unprotected indolesC3Solvent-dependent selectivity. organic-chemistry.orgacs.org
N-Chlorosuccinimide (NCS)2-(Trifluoromethyl)-1H-indoleC3Effective for electron-deficient indoles. nih.gov
POCl₃N-substituted oxindolesC2Part of a common route to 2-haloindoles. rsc.org
Methyl phenyl sulfoxide/TMSClIndolesC3Catalytic protocol developed with H₂O₂ as oxidant. researchgate.net

Introducing a methyl group at the C3 position of 2-chloro-1H-indole is another potential synthetic route. Direct C3-alkylation of an indole can be difficult to control. However, specific methods have been developed for the functionalization of this position.

While N-methylation of indoles using reagents like dimethyl carbonate is a well-established process, C-methylation is distinct. google.comgoogle.com Photoredox catalysis has enabled the direct cyanomethylation of indoles at the 2- or 3-position using bromoacetonitrile (B46782) as a radical source. escholarship.org This indicates that radical-based approaches could be a viable strategy for introducing a carbon-based substituent at the C3 position of a pre-formed 2-chloroindole.

Constructing the indole ring from acyclic precursors is a powerful strategy to control the substitution pattern.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and can be adapted for indole synthesis. A relevant synthetic sequence involves the acylation of a substituted aniline (B41778) followed by cyclization. For example, the synthesis of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole was achieved through a multi-step process. nih.gov An initial acylation of an aniline derivative, followed by an intramolecular Friedel-Crafts cyclization using aluminum chloride (AlCl₃), forms an oxindole (B195798) intermediate. nih.gov This intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 2-chloroindole derivative. nih.gov This general pathway, involving acylation, cyclization, and subsequent chlorination, provides a robust method for producing highly substituted indoles.

The protection of the indole nitrogen with a group like phenylsulfonyl can facilitate Friedel-Crafts acylation at the C3 position of an existing indole, which upon deprotection yields 3-acylindoles. acs.orgresearchgate.net While this is not a cyclization to form the ring, it is a key method for functionalizing the indole core.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heterocyclic compounds, including indoles, typically at the C3 position. sid.ircas.cn The Vilsmeier reagent is generally formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govresearchgate.net

This reaction can be integrated into cyclization strategies. The Vilsmeier reagent itself contains a source of chlorine (POCl₃). In certain synthetic routes, such as those starting from N-substituted anilines or oxindoles, POCl₃ can act as both a dehydrating agent to facilitate cyclization and a chlorinating agent to introduce a chlorine atom at the C2 position. rsc.orgnih.gov For instance, the conversion of N-substituted oxindole derivatives to 2-haloindoles often employs POCl₃. rsc.org A synthetic pathway could therefore be envisioned where a suitable precursor is subjected to Vilsmeier-Haack conditions or simply POCl₃, leading to a cyclized and chlorinated indole scaffold. Subsequent methylation would then complete the synthesis.

Cyclization Reactions Leading to the this compound Core

Cyclization of Arylamidrazones for Benzo[g]indole Derivatives

A significant method for synthesizing benzo[g]indole derivatives involves the cyclization of arylamidrazones. mdpi.comelsevierpure.comscilit.comnih.gov This approach typically utilizes polyphosphoric acid (PPA) as a cyclizing agent. mdpi.comelsevierpure.comscilit.comnih.gov The general scheme involves the initial preparation of 1-arylhydrazono-1-chloroacetones, which are then coupled with a naphthylamine to form the corresponding arylamidrazones. mdpi.com Subsequent cyclization of these arylamidrazones with PPA at elevated temperatures (around 80-115 °C) yields the target benzo[g]indole derivatives in moderate yields of 50-60%. mdpi.comsmolecule.com This method allows for structural diversity by varying the starting arylamidrazones. smolecule.com

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental friendliness, several advanced synthetic techniques have been developed for indole synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. openmedicinalchemistryjournal.com In the context of indole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the synthesis of 4-hydroxy-2-methylquinoline, an intermediate, was achieved in 86% yield in just 3 minutes under microwave conditions. nih.gov This technique has been successfully applied to the synthesis of various indole derivatives, including indole-2-carboxylic acid esters, often in combination with ionic liquids to enhance efficiency. scielo.brsemanticscholar.orgresearchgate.net

Catalyst Systems in Indole Synthesis (e.g., Acid Catalysis, Palladium Catalysis)

Catalysis plays a crucial role in many indole synthetic routes. Both acid and metal catalysts are widely employed.

Acid Catalysis: Protic and Lewis acids are common catalysts. Polyphosphoric acid (PPA) is frequently used for cyclization reactions, such as in the synthesis of benzo[g]indole derivatives from arylamidrazones. mdpi.comelsevierpure.comsmolecule.com Other acid catalysts include dodecylsulphonic acid and cellulose (B213188) sulfuric acid, which have been used in the synthesis of bis(indolyl)methanes. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis and have been extensively used for creating functionalized indoles. acs.org For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine carboxylates provides an efficient route to 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands like CM-phos, facilitate challenging C-C and C-N bond formations. orgsyn.org

Solvent-Free and Green Chemistry Approaches in 1H-Indole Derivative Synthesis

In line with the principles of green chemistry, solvent-free and environmentally benign methods for indole synthesis are gaining prominence.

Solvent-Free Synthesis: Reactions can be conducted under neat conditions, often with the aid of a catalyst. For example, the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved by the direct solvent-free reaction of indole and aliphatic aldehydes. nih.gov Another approach involves the use of grindstone chemistry, a mechanochemical method, which has been successfully applied to the synthesis of spiro indole derivatives. medcraveonline.com Fe3O4 nanoparticles have also been used as a reusable catalyst for the solvent-free synthesis of 1H-indole derivatives. researchgate.net

Green Solvents: Water is an ideal green solvent, and several indole syntheses have been developed to be performed in aqueous media. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, the preparation of bis(indolyl)methane can be carried out in water using dodecylsulphonic acid as a catalyst. openmedicinalchemistryjournal.com

Regioselective Synthesis Strategies and Yield Optimization

Controlling the regioselectivity of reactions is a key challenge in the synthesis of substituted indoles.

Regioselective Synthesis: Various strategies have been developed to achieve regioselective functionalization of the indole core. For example, a one-pot, three-component domino reaction of an arylamine, arylglyoxal, and 4-hydroxycoumarin (B602359) or 4-hydroxy-6-methyl-2-pyrone (B586867) allows for the regioselective synthesis of functionalized indole derivatives. arkat-usa.org C-H activation strategies, often employing metal catalysts, have also proven effective for the regioselective synthesis of 2-substituted, 3-substituted, and 2,3-disubstituted indoles. thieme-connect.comresearchgate.net

Yield Optimization: Optimizing reaction conditions is crucial for maximizing product yields. This can involve adjusting parameters such as the catalyst system, solvent, temperature, and reaction time. For instance, in the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, varying the amount of the oxidant and the type of solvent led to improved yields of over 90%. mdpi.com

Utility of this compound as a Synthetic Precursor

This compound is a valuable building block in organic synthesis due to the reactivity of the chloro-substituent, which can be readily displaced or participate in cross-coupling reactions.

The halogenated indole core, such as in 3-halo-2-trifluoromethyl-indoles, demonstrates high synthetic utility in reactions with various nucleophiles. nih.govsemanticscholar.org For instance, the chlorine atom at the 2-position can be substituted by nucleophiles like amines, alcohols, and thiols.

Furthermore, the chloro-substituent makes the indole susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl and other substituents at the 2-position, leading to the synthesis of diverse and complex indole derivatives. The synthesis of 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone from 1-methylindole (B147185) and chloroacetonitrile (B46850) exemplifies the use of a chloro-containing reagent to build upon the indole scaffold. chemicalbook.com

The following table summarizes some of the synthetic applications of chloro-indole derivatives:

Reaction TypeReagentsProduct Type
Nucleophilic SubstitutionAmines, Alcohols, Thiols2-Amino/Alkoxy/Thio-indoles
Suzuki-Miyaura CouplingArylboronic acids2-Arylindoles
Buchwald-Hartwig AminationAmines2-Aminoindoles
Sonogashira CouplingTerminal alkynes2-Alkynylindoles

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Methyl 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Typically, the C3 position is the most reactive site. However, in 2-Chloro-3-methyl-1H-indole, this position is substituted with a methyl group. Consequently, electrophilic substitution is directed to other positions of the indole nucleus.

Research on related 3-alkylindoles indicates that electrophilic attack can still occur at the C3 position, followed by a rearrangement, or directly at the C2 position. For instance, the azo coupling of 3-alkylindoles is believed to proceed through an initial electrophilic attack at the C3 position, leading to a rearranged 2,3-disubstituted product. rsc.org Another possibility is the direct attack on the six-membered benzene (B151609) ring portion of the indole, typically at the C5 or C7 positions, especially if the nitrogen atom is unprotected.

The reaction of 3-methyl indole with sulphuryl chloride in the presence of acetic acid, for example, results in a series of substitution and rearrangement reactions, yielding various chlorinated oxindole (B195798) products. zenodo.org This highlights the complex pathways that can be initiated by electrophilic reagents. For this compound, the presence of the C2-chloro and C3-methyl groups sterically and electronically influences the outcome of such reactions, generally directing incoming electrophiles to the benzene ring.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich indole ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com A subsequent deprotonation step then restores the aromaticity of the ring system. byjus.com

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro group at the C2 position of the indole ring can be displaced by various nucleophiles, although this is often less straightforward than typical aromatic nucleophilic substitution due to the electron-rich nature of the indole system. However, specific conditions and catalysts can facilitate these reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have proven effective for substituting halogen atoms on the indole ring. For example, 3-halo-2-(trifluoromethyl)indoles readily undergo Suzuki coupling with phenyl boronic acid and Sonogashira coupling with phenylacetylene, demonstrating the utility of these methods for forming new carbon-carbon bonds at the halogenated position. nih.gov Similar reactivity can be anticipated for this compound.

In some cases, the substitution of the chlorine atom occurs through a more complex reaction sequence rather than a direct displacement. For instance, the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with active methylene (B1212753) compounds like barbituric acids does not result in a simple Knoevenagel condensation product with the chlorine atom retained. Instead, a subsequent conjugate addition of water, followed by the elimination of hydrogen chloride, leads to the formation of a new heterocyclic ring system where the chlorine atom has been removed. clockss.org

The introduction of strong electron-withdrawing groups on the indole nitrogen, such as a phenylsulfonyl group, can significantly activate the indole ring towards nucleophilic attack. arkat-usa.org While this compound itself is not strongly electron-deficient, N-acylation or N-sulfonylation could enhance its reactivity towards nucleophilic substitution at the C2 position.

NucleophileReagent/CatalystProduct TypeReference
Phenylboronic AcidPalladium Catalyst2-Phenyl-3-methyl-1H-indole nih.gov
PhenylacetylenePd(PPh₃)₂Cl₂ / CuI2-(Phenylethynyl)-3-methyl-1H-indole nih.gov
4-Methylthiophenol-2-(p-Tolylthio)-3-methyl-1H-indole nih.gov
Copper Cyanide-3-Methyl-1H-indole-2-carbonitrile nih.gov

Reactivity of the Methyl Group at Position 3

The methyl group at the C3 position is generally not reactive towards common reagents. Its C-H bonds are typically inert. However, under strongly basic conditions, the protons of the methyl group can be abstracted to form a carbanion, which can then react with electrophiles.

A method has been developed for the direct generation of a C,N-dianion from 2-methylindole (B41428) by treating it with a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (Bu'OK). This powerful base system is capable of deprotonating both the N-H group and the C2-methyl group. The resulting dianion can then react regiospecifically at the methyl carbon with various electrophiles, such as alkyl halides, allowing for the extension of the side chain. A similar strategy could be applied to this compound to functionalize the C3-methyl group.

In contrast, studies on the reaction of dimethylindoles with disulfur (B1233692) dichloride have shown that the 3-methyl group in 1,3-dimethylindole (B1617634) is unreactive, whereas the 2-methyl group in 1,2-dimethylindole (B146781) readily reacts. nih.gov This suggests a higher activation barrier for reactions involving the C3-methyl group compared to a methyl group at the C2 position.

Investigating Substituent Effects on Reactivity and Reaction Pathways

The reactivity of the this compound core is significantly modulated by the electronic and steric properties of the chloro and methyl substituents, as well as any other groups present on the ring.

Role of Electron-Withdrawing and Electron-Donating Groups

Conversely, for nucleophilic reactions, electron-withdrawing groups (EWGs) are crucial. The presence of EWGs on the indole ring, particularly on the nitrogen atom (e.g., phenylsulfonyl, acetyl, benzoyl), deactivates the ring towards electrophilic attack but makes it more susceptible to nucleophilic attack. arkat-usa.orgnih.gov For example, 1,2-bis(phenylsulfonyl)-1H-indole readily undergoes nucleophilic addition at the C3 position. arkat-usa.org Therefore, modifying the N1 position of this compound with an EWG could be a viable strategy to promote nucleophilic substitution at the C2 position.

The electronic nature of substituents on the benzene portion of the indole ring also influences reactivity, although often to a lesser extent than substituents on the pyrrole (B145914) ring. mdpi.com

Steric Effects in Indole Derivative Reactivity

Steric hindrance plays a significant role in directing the regiochemical outcome of reactions involving substituted indoles. In this compound, the C2 and C3 positions are sterically crowded. This bulkiness can hinder the approach of reagents to these positions and to the N1 position.

This steric shielding may divert electrophilic attack towards the less hindered positions on the benzene ring, such as C5 and C6. Similarly, in nucleophilic substitution reactions, the steric bulk around the C2 position could slow down the reaction rate. In some cases, steric hindrance has a demonstrable effect on reaction yields; for instance, the nitration of N-boc-4-bromoindole gave a lower yield than that of N-boc-4-chloroindole, a phenomenon attributed in part to steric effects. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is key to predicting its chemical behavior and designing synthetic routes.

For electrophilic substitution on the indole ring, the mechanism proceeds via the formation of a sigma complex intermediate. byjus.com In the case of 3-substituted indoles like the title compound, a plausible pathway for substitution at the pyrrole ring involves an initial attack of the electrophile at C3 to form an intermediate, which then undergoes a 1,2-shift (rearrangement) to yield a 2,3-disubstituted product. rsc.org This avoids the direct disruption of the aromatic system that would occur from an attack at the already substituted C2 position.

The mechanism for nucleophilic substitution of the C2-chloro group can vary. While direct SNAr is one possibility, an addition-elimination mechanism is more likely, especially if the ring is activated by electron-withdrawing groups. arkat-usa.org In this pathway, the nucleophile first adds to the C2-C3 double bond, forming an anionic intermediate. Subsequent elimination of the chloride ion restores the double bond and yields the substituted product. As seen in the reaction with barbituric acids, the transformation can also be part of a multi-step sequence, such as a Knoevenagel condensation followed by an intramolecular addition and elimination of HCl. clockss.org

The functionalization of the C3-methyl group proceeds via a carbanionic intermediate. The use of a strong base, like a BuLi/Bu'OK mixture, generates a dianion by deprotonating both the N-H and the C3-methyl C-H bonds. This highly nucleophilic dianion then attacks an electrophile, with the reaction occurring preferentially at the more accessible and reactive methyl carbon.

Identification of Reactive Intermediates (e.g., Alkylideneindolenines)

The formation of reactive intermediates is a cornerstone of understanding the chemical transformations of indole derivatives. In the case of 3-substituted indoles, alkylideneindolenines have been identified as key transient species that dictate the reaction pathways.

Detailed research findings suggest that the bioactivation of 3-methylindole (B30407) can lead to the formation of a reactive intermediate, 3-methyleneindolenine. This intermediate is electrophilic and has been shown to form adducts with biological nucleophiles such as glutathione (B108866) and proteins. nih.gov The generation of this intermediate typically proceeds through the dehydration of indole-3-carbinol (B1674136) under mildly acidic conditions. nih.gov

While direct experimental evidence for the formation of an analogous alkylideneindolenine from this compound is not extensively documented in the literature, its potential to form such an intermediate can be postulated. The presence of the methyl group at the C3 position provides a source of protons that, upon abstraction, could lead to the formation of an exocyclic double bond. The chloro group at the C2 position, being a good leaving group under certain conditions, could facilitate the formation of a transient indolenine cation, which could then rearrange to the more stable alkylideneindolenine.

The proposed pathway for the formation of a 2-chloro-3-methyleneindolenine intermediate from this compound would likely involve the following steps:

Protonation of the Indole Nitrogen: In the presence of an acid catalyst, the nitrogen atom of the indole ring can be protonated.

Tautomerization: The protonated indole can undergo tautomerization to form an indoleninium ion.

Deprotonation at the 3-Methyl Group: A base can then abstract a proton from the methyl group at the 3-position.

Formation of the Alkylideneindolenine: This deprotonation results in the formation of the 2-chloro-3-methyleneindolenine intermediate.

The identification and characterization of such transient species often require sophisticated analytical techniques, including spectroscopy and trapping experiments with various nucleophiles. The table below summarizes the key characteristics and methods used for the identification of related alkylideneindolenine intermediates.

IntermediatePrecursorMethod of GenerationIdentification TechniqueReference
3-Methyleneindolenine3-MethylindoleMetabolic activation / Dehydration of Indole-3-carbinolMass Spectrometry, NMR (of trapped adducts) nih.gov

It is important to note that the reactivity and stability of the putative 2-chloro-3-methyleneindolenine would be influenced by the electronic effects of the chlorine atom at the 2-position.

Kinetic Studies of Reaction Processes

Kinetic studies are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the factors that influence reaction rates. For this compound, kinetic investigations would primarily focus on nucleophilic substitution reactions where the chloride ion is displaced.

The rate of such reactions would be expected to depend on several factors:

Nature of the Nucleophile: Stronger nucleophiles would generally lead to faster reaction rates.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the reaction rate.

Electronic Effects of Substituents: The electron-withdrawing nature of the chloro group at the C2 position would make this position more susceptible to nucleophilic attack.

A hypothetical kinetic study of a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-) could be designed to determine the rate law. If the reaction follows a second-order process, the rate law would be expressed as:

Rate = k[this compound][Nu-]

The following table illustrates a hypothetical set of experimental conditions and expected outcomes for a kinetic study of the reaction of this compound with a nucleophile.

Experiment[this compound] (M)[Nucleophile] (M)SolventTemperature (°C)Observed Rate (M/s)
10.010.1Acetonitrile25r1
20.020.1Acetonitrile252 x r1
30.010.2Acetonitrile252 x r1
40.010.1Ethanol25r2
50.010.1Acetonitrile40r3 (> r1)

The results from such experiments would allow for the determination of the rate constant (k) and provide insights into the reaction mechanism. For instance, the doubling of the rate upon doubling the concentration of either reactant (Experiments 2 and 3) would confirm a second-order rate law. The effect of the solvent (Experiment 4) and temperature (Experiment 5) would provide further mechanistic details, such as the nature of the transition state and the activation energy of the reaction.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 2-Chloro-3-methyl-1H-indole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the N-H proton, and the methyl group protons. Based on data from related substituted indoles, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. rsc.org The N-H proton usually presents as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm. The methyl protons at the C3 position are expected to show a singlet at approximately δ 2.3 ppm. rsc.org The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atom at the C2 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each of the nine carbon atoms in its structure. The chemical shifts of the carbon atoms in the indole ring are influenced by the substituents. For comparison, in 5-chloro-3-methyl-1H-indole, the carbon signals appear at δ values including 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm, with the methyl carbon at 9.63 ppm. rsc.org Similarly, for 6-chloro-3-methyl-1H-indole, the peaks are observed at δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, and 110.96 ppm, with the methyl carbon at 9.67 ppm. rsc.org For this compound, the C2 carbon bearing the chlorine atom would be significantly shifted downfield due to the halogen's inductive effect. The other carbon shifts would also be affected, providing a unique fingerprint for the molecule.

Position¹H Chemical Shift (δ, ppm) - Predicted¹³C Chemical Shift (δ, ppm) - Predicted
N-H> 8.0 (broad singlet)-
C2-~130-140
C3-~110-120
C3-CH₃~2.3 (singlet)~9-10
C4~7.0-8.0~120-130
C5~7.0-8.0~120-130
C6~7.0-8.0~120-130
C7~7.0-8.0~110-120
C8-~125-135
C9-~135-145

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₉H₈ClN, which corresponds to a molecular weight of approximately 165.62 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z 165. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 167 would also be observed, with an intensity of about one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for indoles involves the loss of HCN. Another probable fragmentation would be the loss of the methyl radical (•CH₃), leading to a fragment ion at m/z 150. Subsequent loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 130. The relative abundances of these fragment ions provide valuable information for confirming the structure.

m/zProposed FragmentNotes
165/167[C₉H₈ClN]⁺Molecular ion peak (M⁺ and M+2)
150/152[C₈H₅ClN]⁺Loss of •CH₃
130[C₉H₈N]⁺Loss of •Cl
129[C₉H₇N]⁺Loss of HCl

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and bonding within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a characteristic N-H stretching vibration in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration will likely be observed in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For indole and its derivatives, prominent Raman bands are associated with the breathing modes of the indole ring. nih.govresearchgate.net For 3-methylindole (B30407), characteristic Raman bands are observed which can be assigned to specific vibrational modes of the molecule. nih.gov In this compound, the vibrational modes involving the C-Cl bond would also be Raman active. The comparison of observed and predicted isotope shifts in Raman spectra of related indoles has been a powerful tool for the consistent assignment of Raman bands to vibrational normal modes. nih.gov

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H Stretch3400-3500Similarly located but often weaker
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch (CH₃)2850-3000Strong
C=C Stretch (Aromatic)1450-1600Strong
C-N Stretch1200-1350Moderate
C-Cl Stretch600-800Strong
Indole Ring Breathing-Characteristic strong bands

X-ray Crystallography for Three-Dimensional Structural Determination

Analysis of Bond Lengths, Angles, and Torsional Conformations

The indole ring system is expected to be largely planar. nih.gov The bond lengths and angles within the indole core would be similar to those reported for other indole derivatives. For instance, in a related indole derivative, the indole ring system was found to be planar with an r.m.s. deviation of 0.017 Å. nih.gov The C-Cl bond length is anticipated to be in the typical range for an sp²-hybridized carbon attached to a chlorine atom. The presence of the chloro and methyl groups may cause minor distortions in the bond angles of the pyrrole (B145914) ring to accommodate steric strain. The torsional angles will define the conformation of the methyl group relative to the indole plane.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound will be governed by a combination of intermolecular forces.

Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. In the solid state, it is highly likely to form N-H···π or N-H···Cl hydrogen bonds with neighboring molecules, which are common motifs in the crystal structures of indole derivatives. nih.govresearchgate.net

π-π Stacking: The planar aromatic indole ring system facilitates π-π stacking interactions between adjacent molecules. These interactions play a significant role in the stabilization of the crystal lattice of many indole derivatives, with centroid-centroid distances typically in the range of 3.5 to 4.0 Å. nih.govnih.gov

Halogen Bonding and other Weak Interactions: The chlorine atom can participate in halogen bonding (C-Cl···N or C-Cl···π) and other weak C-H···Cl interactions, which are known to influence the crystal packing of chlorinated organic compounds. nih.goviucr.org These directional interactions, along with van der Waals forces, will collectively determine the final three-dimensional arrangement of the molecules in the crystal.

Theoretical and Computational Chemistry Studies of 2 Chloro 3 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule.

For a molecule like 2-chloro-3-methyl-1H-indole, DFT calculations would be performed to find the most stable arrangement of its atoms in space. This is typically achieved using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311++G(d,p), which provides a set of mathematical functions to describe the electron orbitals. researchgate.netnih.gov The geometry is iteratively adjusted until a true energy minimum on the potential energy surface is located. The resulting data includes precise bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

Parameter Bond/Atoms Value (Å or °)
Bond Length C2-Cl 1.74 Å
C2-C3 1.38 Å
C3-C(methyl) 1.51 Å
N1-C2 1.37 Å
N1-H 1.01 Å
Bond Angle Cl-C2-C3 128.5°
C2-C3-C(methyl) 129.0°
C2-N1-C8a 109.5°
Dihedral Angle Cl-C2-C3-C(methyl) 180.0°

Subsequent to geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. niscpr.res.in The calculated vibrational modes can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.

Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹) Assignment Vibrational Mode
~3450 ν(N-H) N-H bond stretching
~3050 ν(C-H) Aromatic C-H stretching
~2950 ν(C-H) Methyl group C-H stretching
~1600 ν(C=C) Aromatic ring C=C stretching
~1450 δ(C-H) Methyl group C-H bending
~750 ν(C-Cl) C-Cl bond stretching

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive, whereas a large gap indicates high kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed more broadly across the molecule, influenced by the electronegative chlorine atom.

Table 3: Illustrative Frontier Orbital Energies

Parameter Energy (eV)
E(HOMO) -5.85 eV
E(LUMO) -1.25 eV
Energy Gap (ΔE) 4.60 eV

Conformational Analysis and Torsional Strain Assessment

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation of the C3-methyl group.

Torsional strain arises from the repulsion between electron clouds of adjacent bonds. As the methyl group rotates, its C-H bonds will eclipse or stagger the bonds of the indole ring, leading to fluctuations in the molecule's potential energy. A computational technique known as a potential energy surface (PES) scan can be performed by systematically rotating the relevant dihedral angle (e.g., C2-C3-C(methyl)-H) and calculating the energy at each increment. This process identifies the lowest-energy (most stable) and highest-energy (least stable) conformations and the energy barrier to rotation between them. For a methyl group attached to an sp² carbon, the rotational barrier is typically low, but this analysis provides a detailed understanding of the molecule's flexibility.

Prediction and Interpretation of Nucleophilic and Electrophilic Sites via Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. pearson.comyoutube.com Green or yellow areas represent regions of neutral potential.

For this compound, an MEP map would likely show:

Negative Potential (Red): Concentrated around the nitrogen atom of the indole ring and the π-electron cloud of the aromatic system, indicating these are the primary nucleophilic sites. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (N-H), making it the most acidic proton and a site for hydrogen bonding. The region around the chlorine atom may also show complex potential due to its high electronegativity but also its possession of lone pairs.

Neutral Potential (Green): Predominantly over the carbon framework of the benzene (B151609) ring and the methyl group.

This map provides a powerful visual guide for predicting how the molecule will interact with other reagents, ions, or biological receptors. researchgate.net

Quantum Chemical Parameters and Molecular Stability

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify the molecule's chemical reactivity and stability. nih.gov These quantum chemical parameters provide a deeper insight into the molecule's electronic properties.

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. mdpi.com

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons (ω = μ²/2η, where μ = -χ).

Table 4: Illustrative Quantum Chemical Parameters

Parameter Value (eV)
Ionization Potential (I) 5.85
Electron Affinity (A) 1.25
Electronegativity (χ) 3.55
Chemical Hardness (η) 2.30
Global Electrophilicity Index (ω) 2.74

Molecular Modeling in Structure-Reactivity Relationships

Molecular modeling serves as a bridge, connecting the fundamental electronic and structural properties of a molecule to its observable chemical behavior. The theoretical studies described provide a comprehensive profile of this compound's reactivity.

The optimized geometry from DFT calculations (Sec. 5.1) provides the most accurate representation of the molecule's ground-state structure. The analysis of frontier molecular orbitals (Sec. 5.2) and the MEP map (Sec. 5.4) work in tandem to identify the reactive centers of the molecule. For instance, an electrophilic substitution reaction would be predicted to occur at the electron-rich positions of the indole ring, as indicated by the localization of the HOMO and the negative potential regions of the MEP map.

Research Applications and Mechanistic Insights of 2 Chloro 3 Methyl 1h Indole in Broader Contexts

Role in the Synthesis of Complex Heterocyclic Systems

2-Chloro-3-methyl-1H-indole serves as a valuable building block in the synthesis of more complex and often biologically active heterocyclic systems. The reactivity of the 2-chloro substituent and the indole (B1671886) nucleus allows for its elaboration into a variety of fused and substituted ring systems.

One notable application is in the synthesis of indolo[2,3-a]quinolizine (B11887597) and hexahydro-1H-indolizino[8,7-b]indole derivatives. These complex structures are often assembled through cascade reactions, such as a condensation followed by cyclization and a Pictet-Spengler reaction. While not exclusively starting from the 2-chloro-3-methyl derivative, the principles of these synthetic strategies are applicable. For instance, the 2-chloro group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various side chains that can subsequently participate in cyclization reactions.

Furthermore, 2-chloroindole-3-carbaldehydes, closely related precursors, are known to react with C-H acidic compounds like malononitrile (B47326) and 1,3-dihydroindol-2-ones in Knoevenagel condensations. clockss.org These reactions, which can proceed with the retention of the chlorine atom, yield products that are valuable intermediates for further heterocyclic synthesis. clockss.org Similarly, 2-chloro-1-alkyl-1H-indole-3-carbaldehydes react with barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one to form new indolin-2-one derivatives. clockss.org These examples highlight the potential of the 2-chloro-indole scaffold in generating diverse heterocyclic structures. The 3-methyl group in this compound can influence the regioselectivity of these reactions and provide a point for further functionalization.

The synthesis of fused indole derivatives is another area where this compound can be a key precursor. mdpi.com Palladium-catalyzed intramolecular oxidative coupling reactions of appropriately functionalized anilines are a modern approach to creating functionalized 2-methyl-1H-indole-3-carboxylate derivatives, showcasing the versatility of indole synthesis that can be adapted for chloro-substituted analogs. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Indole Precursors

Precursor TypeReagentResulting Heterocyclic System
2-Chloroindole-3-carbaldehydeBarbituric acidIndolin-2-one derivative
2-Chloroindole-3-carbaldehyde5-Methyl-2-phenyl-2,4-dihydropyrazol-3-oneIndolin-2-one derivative
Indole1,2-Diaza-1,3-dienesTetrahydro-1H-pyridazino[3,4-b]indoles
Indole1,2-Diaza-1,3-dienesTetrahydropyrrolo[2,3-b]indoles

Exploration of Molecular and Cellular Interaction Mechanisms

The biological activities of compounds derived from this compound are underpinned by their interactions with various molecular and cellular targets. Research in this area aims to elucidate these mechanisms to inform the design of more potent and selective therapeutic agents.

Derivatives of this compound have been investigated for their ability to interact with a range of enzymes and receptors. For example, a series of ethyl 2-phenylthiomethyl-5-hydroxyindole-3-carboxylate derivatives have been identified as 5-lipoxygenase (5-LOX) inhibitors. nih.gov By modifying the indole core, including the introduction of chloro and methyl groups, researchers have been able to modulate the inhibitory activity of these compounds. nih.gov This suggests that the this compound scaffold can be a valuable starting point for the design of novel enzyme inhibitors.

In the context of receptor binding, chloroindole analogues of synthetic cannabinoids have been studied for their affinity to the human CB1 receptor. nih.gov These studies revealed that the position of the chlorine atom on the indole core significantly affects binding affinity, with 2-chloro substitution conferring a different affinity compared to other positions. nih.gov This highlights the importance of the substitution pattern on the indole ring for receptor interaction. Furthermore, 2,3-dihydroindole derivatives, which can be synthesized from 2-chloroindole precursors, have been evaluated for their melatonin (B1676174) receptor binding affinity. nih.gov

A significant area of research for derivatives of this compound is their effect on cellular processes critical to cancer development, such as apoptosis, cell cycle progression, and proliferation.

Substituted E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-ones, which contain the 2-chloro-indole moiety, have demonstrated potent antitumor activity. nih.govnih.gov These compounds have been shown to be potent growth inhibitors and can block the cell cycle in the G2/M phase, leading to mitotic arrest in adenocarcinoma cell lines. nih.gov Further studies have been dedicated to understanding their effects on both the cell cycle and apoptosis. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. Research on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and related pyrido[3,4-b]indol-1-ones has shown their potential to induce apoptosis. tandfonline.com While not identical to this compound, these studies on chloro-substituted indoles provide strong evidence that this class of compounds can trigger programmed cell death pathways. The apoptotic cascade often involves the activation of caspases, and it is plausible that derivatives of this compound could act through similar caspase-dependent pathways. nih.gov

The this compound scaffold is also a promising starting point for the development of antimicrobial agents. The mechanisms by which such compounds inhibit microbial growth are a subject of ongoing research.

One potential mechanism is the inhibition of essential microbial enzymes. For instance, Schiff bases derived from 2-methyl-indole-3-carboxaldehyde have been investigated as potential inhibitors of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. aip.org Given that chloroacetamides have demonstrated antifungal activity, it is conceivable that this compound derivatives could also target this or other critical fungal enzymes. scielo.brnih.gov

Another mechanism of microbial growth inhibition can involve the disruption of the cell membrane or cell wall. While some studies on related compounds have shown that the mechanism may not involve direct binding to ergosterol or cell wall damage, the potential for membrane disruption remains an area for investigation. scielo.br The presence of the chloro and methyl groups on the indole ring can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to interact with and disrupt microbial membranes.

Structure-Activity Relationship (SAR) Studies for Functional Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies focus on understanding how modifications to the indole core and its substituents affect their potency and selectivity.

In the development of 5-lipoxygenase inhibitors based on a 2-phenylthiomethyl-benzoindole scaffold, systematic optimization of methyl and chlorine groups on the phenylthiomethyl moiety has been conducted. nih.govdntb.gov.ua These studies have shown that the position and nature of these substituents have a significant impact on the inhibitory activity. For instance, the introduction of a chlorine atom can significantly alter the electronic properties and steric profile of the molecule, leading to enhanced or diminished activity depending on its position. adrenomedullin-1-12-human.com

Table 2: Impact of Substituents on the Biological Activity of Indole Derivatives

ScaffoldSubstituent ModificationImpact on Activity
2-Phenylthiomethyl-benzoindoleIntroduction of chloro and methyl groupsModulation of 5-lipoxygenase inhibition
E-3-(2-chloro-3-indolylmethylene)1,3-dihydroindol-2-oneSubstitution on the indolinone moietyGeneration of more potent antitumor derivatives
Synthetic CannabinoidsPosition of chloro group on indole coreSignificant effect on CB1 receptor binding affinity

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of small molecules to their biological targets at an atomic level. These in silico methods provide valuable insights into the ligand-target interactions that drive biological activity and can guide the design of new and improved compounds.

For indole-based compounds, molecular docking has been used to study their interactions with various protein targets. For example, derivatives of 2-methyl-indole-3-carboxaldehyde have been docked into the active site of fungal lanosterol 14α-demethylase to understand their potential as antifungal agents. aip.org These studies can reveal key hydrogen bonding and hydrophobic interactions that are essential for binding.

In the context of this compound, molecular docking could be employed to predict its binding mode to a variety of enzymes and receptors. The 2-chloro substituent could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. The 3-methyl group could engage in hydrophobic interactions within a binding pocket.

Molecular dynamics simulations can further refine the understanding of ligand-target interactions by simulating the dynamic behavior of the complex over time. This can provide insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. While specific simulation studies on this compound are not widely reported, the methodologies are well-established for indole derivatives and would be directly applicable to understanding its interactions with potential biological targets.

Development of Novel Indole-Based Chemical Scaffolds for Research Applications

Specific research detailing the direct use of this compound as a foundational scaffold for the development of novel, broader chemical scaffolds is not available in the surveyed scientific literature. The reactivity of the chloro- and methyl-substituted indole core suggests its potential as a versatile starting material in medicinal chemistry and materials science; however, documented examples of its extensive elaboration into diverse scaffold libraries are not presently accessible.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-methyl-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves chlorination of methyl-substituted indole precursors. For example, chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions is common for analogous compounds . Reaction optimization (e.g., temperature, solvent, catalyst) is critical:

  • Key variables : Catalyst choice (e.g., AlCl₃ vs. I₂), solvent polarity, and reaction time.
  • Example : In iodine-catalyzed electrophilic substitution, yields improved from 51% to 98% by increasing temperature from 25°C to 40°C .
  • Validation : NMR (¹H/¹³C) and HRMS are essential for confirming structural integrity .

Q. How can spectral data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Spectral analysis is critical for distinguishing regioisomers and confirming functional groups:

  • ¹H NMR : Chlorine and methyl substituents on the indole ring induce distinct deshielding effects. For example, the methyl group at C3 shows a singlet near δ 2.4–2.6 ppm .
  • ¹³C NMR : The carbonyl carbon (if present) appears at ~160–170 ppm, while aromatic carbons resonate between 110–140 ppm .
  • IR : C-Cl stretches appear as sharp peaks near 550–750 cm⁻¹ .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for drug candidates targeting:

  • Antimicrobial agents : Chlorinated indoles disrupt bacterial membrane proteins .
  • Anticancer agents : Methyl and chloro groups enhance lipophilicity, improving cellular uptake .
  • Neuroactive compounds : Indole derivatives modulate serotonin receptors, though specific bioactivity data for this compound requires further study .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro-methyl substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and electron-donating Me groups create a polarized indole ring, affecting regioselectivity:

  • Buchwald-Hartwig amination : The C2-Cl substituent directs coupling to C5 or C7 positions .
  • Suzuki-Miyaura reactions : Methyl groups at C3 increase steric hindrance, requiring bulky palladium catalysts (e.g., XPhos) .
  • Contradictions : Conflicting reports exist on the stability of intermediates; computational modeling (DFT) is recommended to map transition states .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from impurities or assay variability. Methodological solutions include:

  • Purity control : Use HPLC (>95% purity) and DSC to confirm crystallinity .
  • Standardized assays : Compare IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. Can computational methods predict the crystallographic behavior of this compound?

Yes. Density Functional Theory (DFT) and SHELX software are used to:

  • Predict crystal packing : Chloro-methyl groups favor π-π stacking and halogen bonding, stabilizing monoclinic or orthorhombic systems .
  • Refine X-ray data : SHELXL refines thermal displacement parameters (ADPs) for heavy atoms, reducing R-factor errors .
  • Limitations : Disordered solvent molecules in the lattice may require SQUEEZE (PLATON) for accurate refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.